molecular formula C17H26N2 B7575151 N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline

Cat. No. B7575151
M. Wt: 258.4 g/mol
InChI Key: IRSBPAZSTJIKLV-UHFFFAOYSA-N
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Description

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline, also known as AQ-RA 741, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and microbial infections. N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has also been shown to activate certain receptors that are involved in plant growth and development.
Biochemical and Physiological Effects
N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been shown to have various biochemical and physiological effects, depending on the application. In medicine, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been shown to reduce inflammation, inhibit cancer cell growth, and kill bacteria and fungi. In agriculture, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been shown to enhance plant growth and improve crop yield by increasing nutrient uptake and photosynthesis. In material science, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been used as a building block for the synthesis of materials with unique optical and electronic properties.

Advantages and Limitations for Lab Experiments

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and versatility in applications. However, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 also has some limitations, such as its low solubility in water and limited stability under certain conditions.

Future Directions

Future research on N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 could focus on several areas, including:
1. Elucidating the mechanism of action of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 in various applications
2. Optimizing the synthesis method of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 to improve yield and purity
3. Developing new applications for N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 in medicine, agriculture, and material science
4. Studying the toxicity and safety of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 in various applications
5. Investigating the potential of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 as a building block for the synthesis of novel materials with unique properties.
Conclusion
N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. The synthesis method of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 could lead to the development of new treatments for various diseases, improved crop yield, and novel materials with unique properties.

Synthesis Methods

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 can be synthesized using a multi-step process that involves the reaction of 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanol with aniline in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The purity and yield of N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 can be optimized by adjusting the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been shown to enhance plant growth and improve crop yield. In material science, N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline 741 has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-9-16(10-3-1)18-12-14-19-13-6-8-15-7-4-5-11-17(15)19/h1-3,9-10,15,17-18H,4-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSBPAZSTJIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline

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